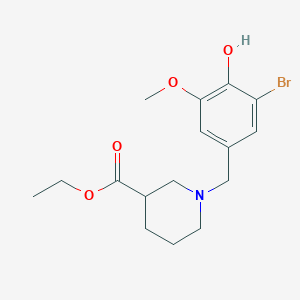![molecular formula C19H30N2O4 B6027448 N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027448.png)
N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
MPEP acts as a selective antagonist of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, which is a G protein-coupled receptor that plays a critical role in the modulation of synaptic transmission and plasticity. By blocking the activity of this compound, MPEP can reduce the excitability of neurons and alter the balance of neurotransmitter signaling, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the modulation of glutamate release. Additionally, MPEP has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
実験室実験の利点と制限
One of the main advantages of using MPEP in lab experiments is its high selectivity for N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of MPEP is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
将来の方向性
As our understanding of the role of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide in various physiological and pathological processes continues to evolve, there are several future directions for the use of MPEP in scientific research. These include the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, as well as the development of more potent and selective this compound antagonists for use in both basic and translational research. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MPEP, as well as its interactions with other neurotransmitter systems and signaling pathways.
合成法
The synthesis of MPEP involves several steps, including the reaction of 2-methoxyethylamine with 3-nitrobenzoyl chloride, followed by reduction of the resulting intermediate with palladium on carbon. The final step involves the reaction of the obtained amine with 1-(2-methoxy-1-methylethyl)-4-piperidinol and subsequent purification to obtain MPEP in its pure form.
科学的研究の応用
MPEP has been widely used in scientific research to investigate the role of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(1-methoxypropan-2-yl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-15(14-24-3)21-10-7-17(8-11-21)25-18-6-4-5-16(13-18)19(22)20-9-12-23-2/h4-6,13,15,17H,7-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHUZULQOSPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6027369.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6027375.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6027382.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B6027383.png)
![5,5-dimethyl-2-(1-pyrrolidinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6027390.png)
![4-bromo-5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6027406.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-phenoxyphenyl)acetamide](/img/structure/B6027424.png)


![ethyl [(4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetate](/img/structure/B6027454.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6027470.png)
![N-cyclopropyl-3-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6027478.png)